2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid
Overview
Description
2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid, also known as t-Boc-DMB, is an important organic compound that has a wide range of applications in the scientific research and laboratory settings. It is a derivative of benzoic acid, which is an aromatic carboxylic acid found in many plants and animals. t-Boc-DMB has been used in a variety of research and laboratory applications, including peptide synthesis, peptide modifications, and drug design.
Scientific Research Applications
Peptide Synthesis and Modification
- 2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid is used in peptide synthesis. The compound has been utilized to mimic a tripeptide β-strand, forming β-sheetlike hydrogen-bonded dimers, and can be incorporated into peptides using standard solid- and solution-phase peptide synthesis techniques (Nowick et al., 2000).
Synthesis of Functionalized Amino Acid Derivatives
- The compound aids in the synthesis of functionalized amino acid derivatives. These derivatives have shown potential in designing new anticancer agents, highlighting the compound's role in medicinal chemistry (Kumar et al., 2009).
Solid-Phase Synthesis Applications
- It serves as a handle in solid-phase synthesis of peptide alpha-carboxamides. This application demonstrates its utility in creating stable linkages for peptide synthesis (Gaehde & Matsueda, 2009).
Catalysis and Chemical Synthesis
- The compound has been used in catalytic processes like N-tert-butoxycarbonylation of amines, showcasing its relevance in facilitating chemical transformations (Heydari et al., 2007).
Polymer Synthesis
- It is instrumental in the synthesis of polymers containing carbazole and amino acid moieties, suggesting its importance in advanced materials science (Jiang et al., 2009).
Chiral Synthesis and Resolution
- The compound is used in the synthesis of chiral amino acid derivatives, aiding in the enantioselective synthesis of neuroexcitants and other bioactive molecules (Pajouhesh & Curry, 1998).
Mechanism of Action
Target of Action
Compounds with similar structures, such as (4-{4-[(tert-butoxycarbonyl)amino]-2,2-bis(ethoxycarbonyl)butyl}phenyl)sulfamic acid, have been found to target receptor-type tyrosine-protein phosphatase beta .
Mode of Action
It is known that the tert-butoxycarbonyl (boc) group is a common protecting group used in peptide synthesis . It protects the amino group during synthesis and can be removed under acidic conditions .
Biochemical Pathways
Boc-protected amino acids are often used in peptide synthesis . Therefore, it can be inferred that this compound may play a role in the synthesis of peptides and proteins.
Pharmacokinetics
It is known that the boc group can be removed under acidic conditions , which may influence the compound’s bioavailability.
Result of Action
As a boc-protected amino acid, it is likely involved in the synthesis of peptides and proteins .
Action Environment
The action of this compound can be influenced by various environmental factors. Additionally, the compound’s action can be influenced by temperature, as high temperatures can facilitate the deprotection process .
Safety and Hazards
properties
IUPAC Name |
3,5-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-8-6-9(2)11(10(7-8)12(16)17)15-13(18)19-14(3,4)5/h6-7H,1-5H3,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWQZQYNZFDETR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)O)NC(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373775 | |
Record name | 2-[(tert-Butoxycarbonyl)amino]-3,5-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
669713-57-9 | |
Record name | 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3,5-dimethylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=669713-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(tert-Butoxycarbonyl)amino]-3,5-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 669713-57-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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